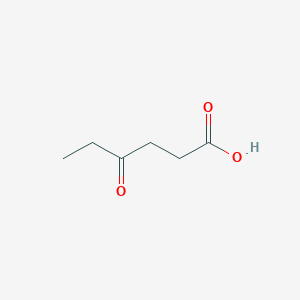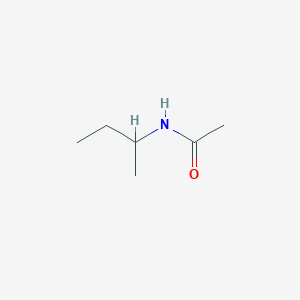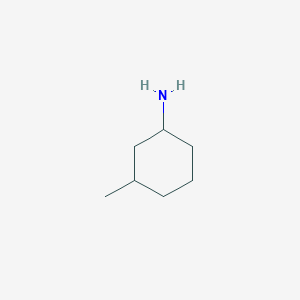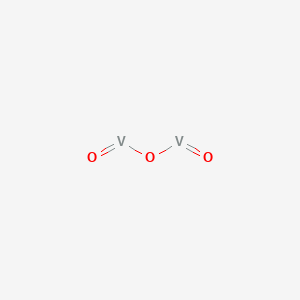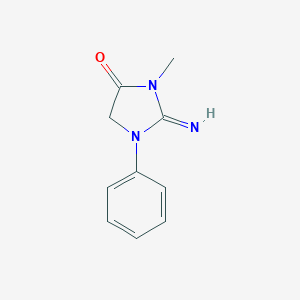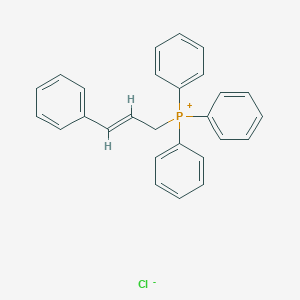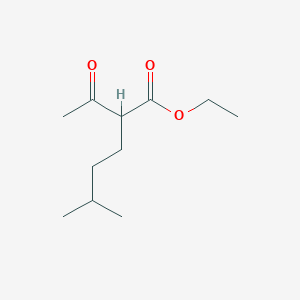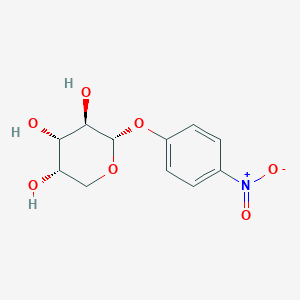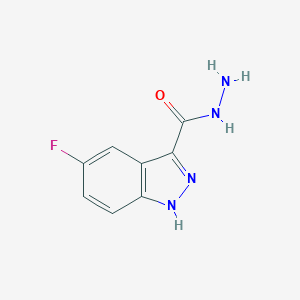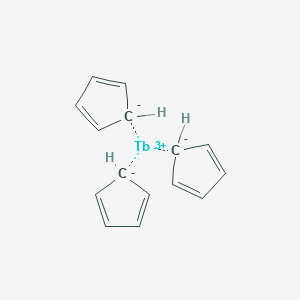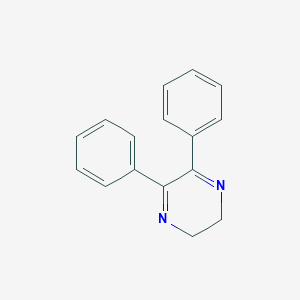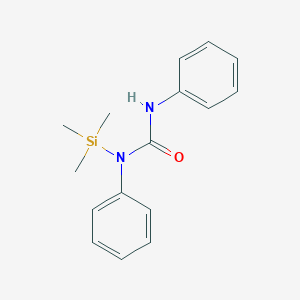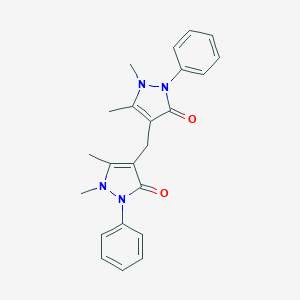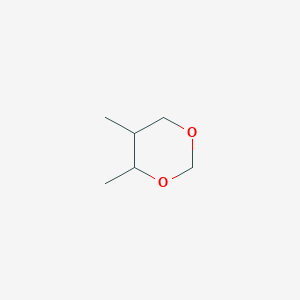
4,5-Dimethyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-1,3-dioxane, also known as p-dioxane, is a cyclic ether compound that is commonly used as a solvent in various chemical processes. It is a colorless liquid with a mild, sweet odor and is highly flammable. This compound has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 4,5-Dimethyl-1,3-dioxane is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria, leading to cell death. It may also work by inhibiting the production of inflammatory cytokines, which are involved in the immune response.
Effets Biochimiques Et Physiologiques
Studies have shown that exposure to 4,5-Dimethyl-1,3-dioxane can cause irritation to the skin, eyes, and respiratory system. It has also been found to be toxic to aquatic organisms. However, the compound is generally considered to be safe when used in accordance with proper safety protocols.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4,5-Dimethyl-1,3-dioxane in lab experiments is its ability to dissolve a wide range of organic and inorganic compounds. This makes it a useful solvent for a variety of chemical processes. However, its flammability and potential toxicity make it important to handle with care.
Orientations Futures
There are several potential future directions for research on 4,5-Dimethyl-1,3-dioxane. One area of interest is the development of new antimicrobial agents based on the compound's unique chemical properties. Another potential application is in the development of new anti-inflammatory drugs. Additionally, further research is needed to fully understand the mechanisms of action and potential toxic effects of the compound.
Méthodes De Synthèse
The synthesis of 4,5-Dimethyl-1,3-dioxane is typically achieved through the reaction of acetone with hydrogen peroxide in the presence of sulfuric acid. This process is known as the Prilezhaev reaction and is commonly used in industrial settings to produce large quantities of the compound.
Applications De Recherche Scientifique
4,5-Dimethyl-1,3-dioxane has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, it has been found to have antimicrobial properties and is being investigated as a potential treatment for bacterial infections. It has also been shown to have anti-inflammatory properties and may have potential in the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
1121-20-6 |
|---|---|
Nom du produit |
4,5-Dimethyl-1,3-dioxane |
Formule moléculaire |
C6H12O2 |
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
4,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C6H12O2/c1-5-3-7-4-8-6(5)2/h5-6H,3-4H2,1-2H3 |
Clé InChI |
YMXZGCMNTIZHDC-UHFFFAOYSA-N |
SMILES |
CC1COCOC1C |
SMILES canonique |
CC1COCOC1C |
Autres numéros CAS |
15042-60-1 |
Synonymes |
4,5-dimethyl-1,3-dioxane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-[4-[5-[4-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-4-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B72596.png)
